3-(1,4-氧杂环戊烷-4-基)丙-1-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

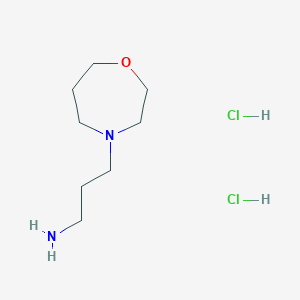

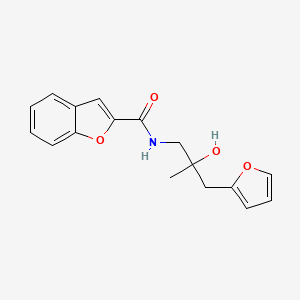

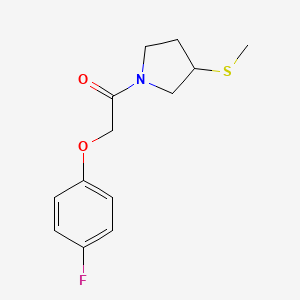

The compound 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride is a derivative of the 1,4-oxazepane heterocycle, which is a seven-membered ring structure containing both oxygen and nitrogen atoms. This structure is of interest due to its potential applications in pharmaceuticals and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related tetrahydro-1,3-oxazepines has been reported through the regioselective intramolecular amination of cyclopropylmethyl cation, which is generated by the abstraction of one imidate group in bis-imidate substrates. This method achieves highly diastereoselective amination, leading to trans-tetrahydro-1,3-oxazepines, which can be further transformed into homoallylamine derivatives . Additionally, 1,4-oxazepines can be constructed using a phosphine-mediated tandem reaction of ynones with 2-azido alcohols, providing a mild and efficient synthetic route .

Molecular Structure Analysis

The molecular structure of 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride would include a seven-membered 1,4-oxazepane ring. The presence of the amine group in the side chain likely contributes to the molecule's basicity and its ability to form a dihydrochloride salt. The structure of related compounds, such as tetrahydro-1,3-oxazepines, has been studied, and their synthesis provides insight into the stereochemistry and regiochemistry of such heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of the 1,4-oxazepane ring can be inferred from related studies. For instance, the 1,4-oxazepines can be synthesized through reactions involving azides, which suggests that the ring can participate in nucleophilic substitution reactions . The presence of an amine group in the molecule also opens up possibilities for further functionalization through acylation or alkylation reactions, as seen in the synthesis of 1-aralkyl-dihydro-2-benzazepines from related amines .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride are not detailed in the provided papers, we can deduce that the compound's salt form would be more water-soluble than its free base due to the presence of hydrochloride ions. The compound's stability and reactivity would be influenced by the presence of the oxazepane ring and the amine group, which could undergo various chemical transformations .

科学研究应用

合成和抗菌活性

1,3-氧杂环戊烷衍生物(包括与 3-(1,4-氧杂环戊烷-4-基)丙-1-胺二盐酸盐类似的结构)的合成因其潜在的抗菌特性而受到探索。一项研究详细介绍了从 6-硝基苯并噻唑-2-胺合成 1,3-氧杂环戊烷和 1,3-氧杂环戊烯衍生物,证明了对革兰氏阳性菌和革兰氏阴性菌(包括肺炎克雷伯菌、枯草芽孢杆菌和金黄色葡萄球菌)具有显着的抗菌活性 (S. K. Abbas 等,2020)。

杂环化合物合成

另一个研究领域涉及 1,3-氧杂环戊烷新衍生物的合成和表征,展示了化学多功能性和创造广泛生物活性化合物的潜力。这包括席夫碱的开发及其通过与各种胺和酸酐反应转化为 1,3-氧杂环戊烷衍生物,暗示了 3-(1,4-氧杂环戊烷-4-基)丙-1-胺二盐酸盐等化合物的广泛合成应用 (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022)。

手性助剂和催化

化合物顺式-2-氨基-3,3-二甲基-1-茚醇被用来制造新型含磷噁唑啉,虽然它不是直接的 3-(1,4-氧杂环戊烷-4-基)丙-1-胺二盐酸盐,但它具有相似的结构基序,并证明了此类结构在催化对映选择性反应(特别是在烯丙胺化过程中)中的潜力 (A. Sudo & K. Saigo, 1997)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

3-(1,4-oxazepan-4-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-3-1-4-10-5-2-7-11-8-6-10;;/h1-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGCGTOGYZGQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)